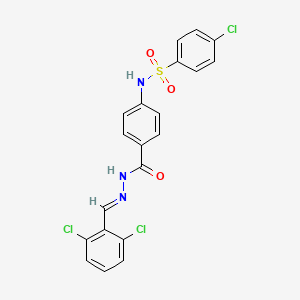![molecular formula C20H20N4OS3 B12003342 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12003342.png)
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C19H17N5O3S3 , is a fascinating hybrid of diverse functional groups. Let’s break it down:
-
Thiadiazole : The core structure contains a 1,3,4-thiadiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. Thiadiazoles exhibit interesting biological activities and are used in drug design.
-
Sulfanyl Groups : Two sulfanyl (thiol) groups are attached to the thiadiazole ring. These sulfur-containing groups can participate in redox reactions and form coordination complexes.
-
Hydrazide Functionality : The compound features an acetohydrazide moiety, which includes a hydrazide group (–NH–NH2) and an acetyl group (–C(O)CH3). Hydrazides are versatile intermediates in organic synthesis.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
- Oxidation : The sulfanyl groups can be oxidized to sulfoxides or sulfones.
- Reduction : Reduction of the nitro group (–NO2) to an amino group (–NH2) is possible.
- Substitution : Substitution reactions at the aromatic rings can occur.
Common reagents and conditions depend on the specific reaction type and functional groups involved. Major products would vary accordingly.
Scientific Research Applications
Researchers explore this compound’s applications in:
- Medicinal Chemistry : Investigating its potential as a drug candidate due to the presence of bioactive motifs.
- Materials Science : Exploring its properties for use in sensors, catalysts, or optoelectronic devices.
- Biological Studies : Assessing its impact on cellular processes and potential therapeutic effects.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
. Highlighting its uniqueness will require further investigation.
Properties
Molecular Formula |
C20H20N4OS3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4OS3/c1-14-3-7-16(8-4-14)11-21-22-18(25)13-27-20-24-23-19(28-20)26-12-17-9-5-15(2)6-10-17/h3-11H,12-13H2,1-2H3,(H,22,25)/b21-11+ |
InChI Key |
ZSSYVTCHKIEHTM-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)

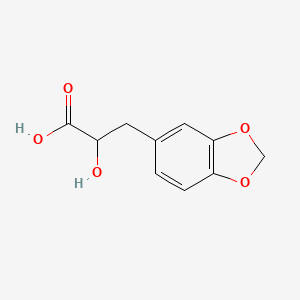

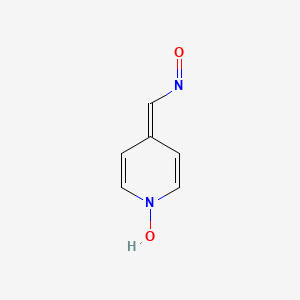
![3-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12003300.png)
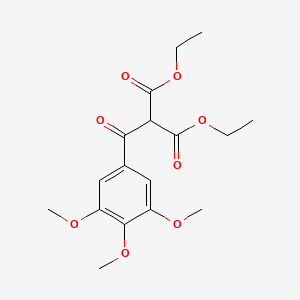
![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12003311.png)
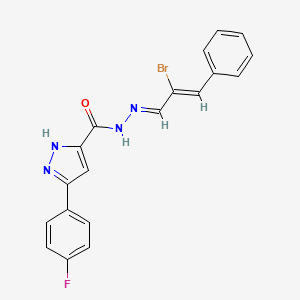
![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
![Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B12003332.png)
![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12003337.png)

